(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol (7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Brand Name: Vulcanchem
CAS No.: 1346447-14-0
VCID: VC2855413
InChI: InChI=1S/C8H8ClNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3,11H,1-2,4H2
SMILES: C1COC2=NC=C(C(=C2O1)CO)Cl
Molecular Formula: C8H8ClNO3
Molecular Weight: 201.61 g/mol

(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol

CAS No.: 1346447-14-0

Cat. No.: VC2855413

Molecular Formula: C8H8ClNO3

Molecular Weight: 201.61 g/mol

* For research use only. Not for human or veterinary use.

(7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol - 1346447-14-0

Specification

CAS No. 1346447-14-0
Molecular Formula C8H8ClNO3
Molecular Weight 201.61 g/mol
IUPAC Name (7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-yl)methanol
Standard InChI InChI=1S/C8H8ClNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3,11H,1-2,4H2
Standard InChI Key YKVVXYYYNBHYTE-UHFFFAOYSA-N
SMILES C1COC2=NC=C(C(=C2O1)CO)Cl
Canonical SMILES C1COC2=NC=C(C(=C2O1)CO)Cl

Introduction

Chemical Identity and Structure

Basic Identification

The compound (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol is registered with specific identifiers that enable precise chemical cataloging and reference, as detailed in Table 1.

PropertyValue
CAS Number1346447-14-0
Molecular FormulaC₈H₈ClNO₃
Molecular Weight201.61 g/mol
MDL NumberMFCD20487092
InChIInChI=1S/C8H8ClNO3/c9-6-3-10-8-7(5(6)4-11)12-1-2-13-8/h3,11H,1-2,4H2
InChI KeyYKVVXYYYNBHYTE-UHFFFAOYSA-N
SMILESOCc1c(Cl)cnc2OCCOc12

Table 1: Chemical Identifiers of (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol

Structural Features

The compound features a complex bicyclic structure with several key structural elements:

  • A pyridine ring fused with a 1,4-dioxin moiety, forming the dioxino[2,3-b]pyridine core structure

  • A chlorine atom substituted at the 7-position of the bicyclic system

  • A hydroxymethyl (CH₂OH) group at the 8-position

  • A 2,3-dihydro configuration in the dioxin ring

This unique arrangement of atoms creates a three-dimensional structure with specific stereochemical characteristics that influence its physical properties and biological interactions.

Physical and Chemical Properties

Physical Properties

The physical properties of (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol are crucial for understanding its behavior in various environments and applications. While empirical data on specific physical constants is limited in the literature, the following properties can be inferred from its structure:

  • Appearance: Typically a solid at room temperature

  • Solubility: Likely soluble in polar solvents due to the hydroxymethyl group, which can form hydrogen bonds with solvent molecules

  • Lipophilicity: Enhanced by the presence of the chlorine atom, potentially affecting its ability to cross cellular membranes

Chemical Properties

The chemical properties of this compound are determined by its functional groups:

  • Hydroxymethyl Group: Provides a site for hydrogen bonding and can participate in various chemical reactions typical of primary alcohols, including oxidation to aldehydes or carboxylic acids, and esterification

  • Chlorine Substituent: Affects the electron distribution in the pyridine ring and can undergo nucleophilic substitution reactions

  • Pyridine Nitrogen: Acts as a weak base and potential site for coordination with metals or protonation

  • Dioxin Moiety: Influences the compound's stability and conformational flexibility

Analytical Characterization

Analytical techniques useful for characterizing (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol include:

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation

    • Infrared (IR) spectroscopy to identify functional groups (particularly the OH stretch of the hydroxymethyl group)

    • Mass Spectrometry (MS) for molecular weight determination and fragmentation pattern analysis

  • Chromatographic Methods:

    • High-Performance Liquid Chromatography (HPLC) for purity assessment

    • Thin-Layer Chromatography (TLC) for reaction monitoring

  • X-ray Crystallography: For definitive determination of the three-dimensional structure

CategoryClassification/Information
GHS PictogramGHS07 (Warning)
Hazard StatementH319 (Causes serious eye irritation)
Precautionary StatementP305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.)
Hazard ClassificationEye Irrit. 2
Storage Class Code11 - Combustible Solids
WGK (Water Hazard Class)3

Table 2: Safety and Hazard Information

These classifications indicate that the compound requires appropriate handling precautions, particularly to avoid eye contact, and should be stored according to protocols for combustible solids.

Comparison with Related Compounds

To contextualize the properties of (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol, it is valuable to compare it with structurally related compounds:

Structural Analogs

  • 2,3-Dihydro- dioxino[2,3-b]pyridine (CAS: 129421-32-5): The unsubstituted parent compound, lacking the chlorine and hydroxymethyl groups

  • 7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine-8-carbaldehyde (CAS: 1305324-73-5): Contains an aldehyde group instead of a hydroxymethyl group at the 8-position

  • 8-Bromo-2,3-dihydro- dioxino[2,3-b]pyridine (CAS: 643067-83-8): Features a bromo substituent at the 8-position instead of the 7-chloro-8-hydroxymethyl pattern

  • (2,3-Dihydro- dioxino[2,3-b]pyridin-7-yl)methanol (CAS: 443956-46-5): Has the hydroxymethyl group at position 7 rather than position 8, and lacks the chlorine substituent

Pyridine Derivatives

Simpler pyridine derivatives with similar functional groups provide additional context:

  • (2-Chloropyridin-3-yl)methanol (CAS: 42330-59-6): A simpler structure lacking the dioxin ring

  • (5-Chloropyridin-2-yl)methanol (CAS: 209526-98-7): Another monoring structure with different positioning of the chlorine atom and hydroxymethyl group

These comparisons highlight how the specific arrangement of functional groups in (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol may lead to distinct chemical and biological properties.

Current Research and Future Directions

Current research involving compounds containing the dioxinopyridine scaffold suggests several promising directions:

  • Medicinal Chemistry Explorations: The dioxinopyridine core structure appears in compounds being investigated for various therapeutic applications

  • Structure-Activity Relationship Studies: Systematic modification of substituents on the dioxinopyridine scaffold to optimize biological activity

  • Synthetic Methodology Development: Improved synthetic routes to access these complex heterocyclic systems more efficiently

  • Material Science Applications: Potential use in specialized materials due to the unique electronic properties of the heterocyclic system

Future research may focus on exploring the biological activity of (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridin-8-yl)methanol through targeted screening or rational drug design approaches.

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